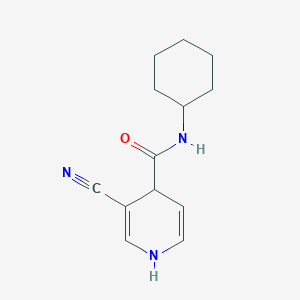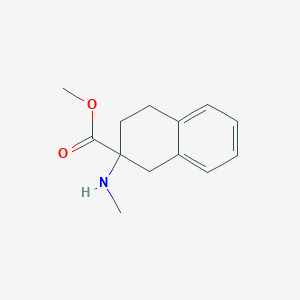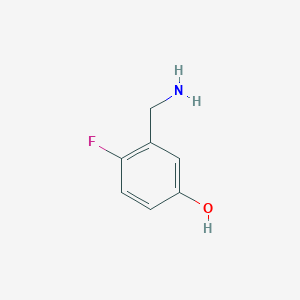![molecular formula C17H18FN3O B12634287 (2-Fluoropyridin-3-yl)[4-(4-methylphenyl)piperazin-1-yl]methanone CAS No. 921230-79-7](/img/structure/B12634287.png)
(2-Fluoropyridin-3-yl)[4-(4-methylphenyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesewege und Reaktionsbedingungen
Die Synthese von (2-Fluorpyridin-3-yl)[4-(4-methylphenyl)piperazin-1-yl]methanon umfasst in der Regel die Reaktion von 2-Fluorpyridin mit 4-(4-methylphenyl)piperazin unter bestimmten Bedingungen. Die Reaktion wird häufig in Gegenwart einer Base wie Kaliumcarbonat und einem Lösungsmittel wie Dimethylformamid (DMF) durchgeführt. Das Gemisch wird erhitzt, um die Reaktion zu fördern, was zur Bildung des gewünschten Produkts führt .
Vorbereitungsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann Ausbeute und Reinheit verbessern. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation oder Chromatographie eingesetzt, um das Endprodukt zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(2-Fluorpyridin-3-yl)[4-(4-methylphenyl)piperazin-1-yl]methanon kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere am Fluorpyridin-Rest.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriumhydrid in DMF für nucleophile Substitutionen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation ein Carbonsäurederivat ergeben, während die Reduktion einen Alkohol erzeugen könnte.
Wissenschaftliche Forschungsanwendungen
(2-Fluorpyridin-3-yl)[4-(4-methylphenyl)piperazin-1-yl]methanon hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen Wechselwirkungen mit biologischen Zielmolekülen.
Medizin: Erforscht auf seine pharmakologischen Eigenschaften, einschließlich potenzieller therapeutischer Wirkungen.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (2-Fluorpyridin-3-yl)[4-(4-methylphenyl)piperazin-1-yl]methanon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen. Der Fluorpyridin-Rest kann Wasserstoffbrückenbindungen und π-π-Wechselwirkungen eingehen, während der Piperazinring mit verschiedenen Rezeptoren interagieren kann. Diese Wechselwirkungen können biologische Signalwege modulieren, was zu den beobachteten Wirkungen der Verbindung führt .
Wirkmechanismus
The mechanism of action of (2-Fluoropyridin-3-yl)[4-(4-methylphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions, while the piperazine ring can interact with various receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (2-Chlorpyridin-3-yl)[4-(4-methylphenyl)piperazin-1-yl]methanon
- (2-Brompyridin-3-yl)[4-(4-methylphenyl)piperazin-1-yl]methanon
Einzigartigkeit
(2-Fluorpyridin-3-yl)[4-(4-methylphenyl)piperazin-1-yl]methanon ist aufgrund des Vorhandenseins des Fluoratoms einzigartig, das seine chemische Reaktivität und biologische Aktivität erheblich beeinflussen kann. Die Elektronegativität und die geringe Größe von Fluor ermöglichen einzigartige Wechselwirkungen mit biologischen Zielmolekülen und unterscheiden diese Verbindung von ihren Chlor- und Bromanalogen .
Eigenschaften
CAS-Nummer |
921230-79-7 |
|---|---|
Molekularformel |
C17H18FN3O |
Molekulargewicht |
299.34 g/mol |
IUPAC-Name |
(2-fluoropyridin-3-yl)-[4-(4-methylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H18FN3O/c1-13-4-6-14(7-5-13)20-9-11-21(12-10-20)17(22)15-3-2-8-19-16(15)18/h2-8H,9-12H2,1H3 |
InChI-Schlüssel |
AFVYLQNUPKZROA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(N=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634211.png)




![3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12634249.png)

![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-phenoxyethylidene]hydroxylamine](/img/structure/B12634261.png)
![1,1'-[3'-(10-Phenylanthracen-9-yl)[1,1'-biphenyl]-3,5-diyl]dipyrene](/img/structure/B12634266.png)
![(3,5-Bis{[3,5-bis(dodecyloxy)phenyl]methoxy}phenyl)methanol](/img/structure/B12634267.png)
![7-(Hydroxymethyl)-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B12634274.png)


![2,2-Dimethyl-7-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B12634303.png)
